molecular formula C10H14N4 B12326577 2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole

2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B12326577
M. Wt: 190.25 g/mol
InChI Key: RNQDNDOAQJCNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of a benzimidazole core with a hydrazone functional group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) typically involves the condensation of 2H-Benzimidazol-2-one with an appropriate hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro and halogenated benzimidazole derivatives.

Scientific Research Applications

2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the benzimidazole core can interact with DNA and proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-5-nitro-(9CI)
  • 2H-Benzimidazol-2-one,1,3-dihydro-5-methyl-1-propyl-(9CI)
  • 2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-(1-methylethyl)-

Uniqueness

Compared to similar compounds, 2H-Benzimidazol-2-one,1,3-dihydro-1-(1-methylethyl)-,hydrazone(9CI) is unique due to the presence of the hydrazone functional group. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQDNDOAQJCNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.